1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one
CAS No.:
Cat. No.: VC15924151
Molecular Formula: C13H11N3O3
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N3O3 |
|---|---|
| Molecular Weight | 257.24 g/mol |
| IUPAC Name | 1-(4-nitrophenyl)-6,7-dihydro-5H-indazol-4-one |
| Standard InChI | InChI=1S/C13H11N3O3/c17-13-3-1-2-12-11(13)8-14-15(12)9-4-6-10(7-5-9)16(18)19/h4-8H,1-3H2 |
| Standard InChI Key | YEVHPQGTGIUOBQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Descriptors
The IUPAC name, 1-(4-nitrophenyl)-6,7-dihydro-5H-indazol-4-one, reflects its bicyclic indazole scaffold fused to a ketone-bearing cyclohexenone ring and a para-nitrophenyl group at position 1 . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₃ | |
| Molecular Weight | 257.24 g/mol | |
| SMILES | C1CC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 | |
| InChIKey | YEVHPQGTGIUOBQ-UHFFFAOYSA-N |
The nitro group at the phenyl ring’s para position enhances electron-withdrawing effects, influencing reactivity in substitution reactions .
Structural Analysis
X-ray crystallography data (unavailable in sources) would clarify bond angles and conformations, but computational models predict a planar indazole system with slight puckering in the dihydrofuran ring . The nitro group’s orientation relative to the indazole moiety may affect intermolecular interactions, such as π-π stacking or hydrogen bonding .
Synthesis and Reaction Pathways
Primary Synthetic Routes
VulcanChem reports synthesis via cyclocondensation of 4-nitrobenzaldehyde with hydrazine derivatives under acidic or basic conditions. A proposed mechanism involves:
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Formation of Hydrazone Intermediate: Reaction of 4-nitrobenzaldehyde with hydrazine to form a hydrazone.
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Cyclization: Intramolecular attack of the hydrazone nitrogen on a carbonyl carbon, forming the indazole core.
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Oxidation: Air oxidation or use of mild oxidizing agents to aromatize the dihydroindazole system .
Alternative methods include Ullmann coupling or Pd-catalyzed cross-coupling to introduce the nitrophenyl group post-cyclization .
Byproducts and Challenges
Control experiments from PMC studies on analogous indazole derivatives reveal instability in dihydro intermediates, which may oxidize to the desired product or degrade into indole byproducts under aerobic conditions . For example, dihydroquinazolinone intermediates analogous to this compound’s synthetic pathway undergo oxidative deformylation, necessitating careful reaction monitoring .
Physicochemical Properties
Computed and Experimental Data
PubChem’s computational models provide the following properties :
| Property | Value |
|---|---|
| XLogP3-AA | 1.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 80.7 Ų |
The compound’s low rotatable bond count and moderate polarity suggest membrane permeability, aligning with drug-likeness criteria .
Spectral Characteristics
While experimental NMR or IR data are absent in sources, predicted spectra highlight key features:
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Nitro Group Stretching: Strong absorption bands near 1,520 cm⁻¹ (asymmetric) and 1,350 cm⁻¹ (symmetric) in IR.
Biological Activities and Mechanisms
Biofilm Inhibition
Indazole analogs reduce biofilm formation in Staphylococcus aureus by 40–60% at sub-MIC concentrations, likely via interference with quorum-sensing pathways . The nitro moiety may enhance penetration through polysaccharide matrices.
Cytotoxicity Profile
Preliminary assays on similar compounds show IC₅₀ values >50 μM in HEK293 cells, indicating low mammalian cytotoxicity . This selectivity index supports further antimicrobial development.
Applications in Pharmaceutical Research
Antibiotic Development
The compound’s nitro group and indazole core align with pharmacophores in nitrofuran antibiotics, which target bacterial nitroreductases . Structural modifications, such as replacing the ketone with an amine, could enhance solubility and reduce resistance .
Fluorescent Probes
Ambeed lists applications in fluorescent staining, likely due to the conjugated π-system’s ability to emit light upon excitation . Derivatives with electron-donating groups (e.g., -OCH₃) may shift emission wavelengths for multiplex imaging.
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